Product packaging for L-Aspartyl-L-phenylalanine Hydrochloride(Cat. No.:)

L-Aspartyl-L-phenylalanine Hydrochloride

Cat. No.: B1164285
M. Wt: 280.28
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Dipeptides in Chemical and Biochemical Research

Dipeptides are organic compounds that represent the simplest members of the peptide family, consisting of two amino acids linked by a single peptide bond. numberanalytics.comwikipedia.org This bond is formed through a condensation reaction, where the carboxyl group of one amino acid joins with the amino group of another, releasing a molecule of water. numberanalytics.combartleby.com As the fundamental building blocks of polypeptides and proteins, the study of dipeptides is crucial for understanding the primary structure and function of these larger biological macromolecules. numberanalytics.com

In the realms of chemical and biochemical research, dipeptides serve as invaluable models for investigating protein structure, folding, and interactions. numberanalytics.com Their relative simplicity allows for detailed analysis of the peptide bond's nature, which exhibits partial double bond character, resulting in a planar and rigid structure that influences the conformation of larger peptides. numberanalytics.com Beyond their foundational role, many dipeptides are physiologically important and exhibit distinct biological activities. wikipedia.orgnumberanalytics.com They are involved in numerous physiological processes, including neurotransmission, enzyme regulation, and intracellular pH buffering. bartleby.comtaylorandfrancis.com Furthermore, dipeptides are actively explored in drug development as structural templates for creating enzyme inhibitors and other peptide-based therapeutics. numberanalytics.comcaymanchem.com Their rapid absorption in the body compared to single amino acids also makes them significant in nutritional and pharmaceutical formulations. wikipedia.org

Properties

Molecular Formula

C₁₃H₁₆N₂O₅ xHCl

Molecular Weight

280.28

Synonyms

L-α-Aspartyl-L-phenylalanine Hydrochloride;  N-L-α-Aspartyl-L-phenylalanine Hydrochloride;  Demethylaspartame Hydrochloride;  L-Aspartyl-L-phenylalanine Hydrochloride;  L-α-Aspartyl-L-phenylalanine Hydrochloride;  α-Aspartylphenylalanine Hydrochloride;  α-

Origin of Product

United States

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis of L-Aspartyl-L-phenylalanine Hydrochloride and Analogues

Spectroscopic techniques are indispensable for elucidating the structure of this compound at an atomic level. Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Optical Spectroscopy each provide unique and complementary information regarding connectivity, molecular weight, fragmentation, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the complete covalent structure of a molecule in solution. For dipeptides, ¹H and ¹³C NMR provide definitive information on the chemical environment of each atom.

In ¹H NMR, the chemical shifts of protons are indicative of their local electronic environment. For L-Aspartyl-L-phenylalanine, the aromatic protons of the phenylalanine residue typically appear in the downfield region (around 7.2-7.4 ppm), while the α-protons of the two amino acid residues and the β-protons of the aspartyl group appear at more shielded, upfield positions. researchgate.net Two-dimensional NMR experiments like COSY and TOCSY are used to establish proton-proton connectivities, confirming the sequence of amino acid residues. nist.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. nih.gov The carbonyl carbons of the peptide bond and the carboxylic acid groups are particularly diagnostic, resonating at the most downfield positions (typically 169-173 ppm). nist.gov The chemical shifts of the α-carbons are also sensitive to the peptide's conformation. The analysis of ¹³C NMR spectra, often aided by Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, allows for the unambiguous assignment of all carbon signals and confirms the L-Aspartyl-L-phenylalanine linkage. nist.govmedchemexpress.com Studies on various amino acid and dipeptide derivatives have shown a correlation between the ¹³C NMR chemical shifts of carbonyl carbons and the polarity of the solvent, indicating the influence of intermolecular interactions. nih.gov

Table 1: Experimental NMR Chemical Shifts for L-Aspartyl-L-phenylalanine (Data sourced from publicly available databases for the free amine form in water)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aspartyl Residue
α-CH4.1952.4
β-CH₂2.9438.3
α-COOH-174.5
β-COOH-175.8
Phenylalanyl Residue
α-CH4.6956.1
β-CH₂3.1539.4
Aromatic CH7.2-7.4130.4, 130.5, 128.0
Aromatic Quaternary C-138.8
Peptide CO-173.2

Source: PubChem CID 93078. iucr.orgnih.gov

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of molecules. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are employed to generate intact protonated molecules [M+H]⁺. caymanchem.com ESI-MS has been successfully used to study aspartame (B1666099) and its degradation products, including L-Aspartyl-L-phenylalanine. caymanchem.comnih.gov

Tandem mass spectrometry (MS/MS) provides structural information through the controlled fragmentation of a selected precursor ion. nih.gov Peptides fragment in a predictable manner along the peptide backbone, primarily at the amide bonds, producing characteristic 'b' and 'y' ions. thermofisher.com The 'b' ions contain the N-terminus, while the 'y' ions contain the C-terminus. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for sequence confirmation.

For L-Aspartyl-L-phenylalanine ([M+H]⁺ = 281.11 Da), the major fragmentation pathways observed in MS/MS would include:

y₁ ion: Cleavage of the peptide bond to lose the aspartyl residue, resulting in an ion corresponding to protonated phenylalanine (m/z 166.1).

b₁ ion: Cleavage to lose the phenylalanine residue, resulting in an ion corresponding to the aspartyl residue (m/z 134.0).

The identification of these and other fragment ions provides definitive confirmation of the dipeptide's identity and sequence. thermofisher.comlgcstandards.com Challenges in dipeptide identification can arise from limited fragmentation, but techniques like analyzing sodium adducts [M+Na]⁺ or chemical derivatization can enhance fragmentation and provide more detailed structural data. nih.govlgcstandards.com

Table 2: Predicted Major MS/MS Fragment Ions for L-Aspartyl-L-phenylalanine ([M+H]⁺)

Ion TypeFragment StructurePredicted m/z
Precursor Ion [H-Asp-Phe-OH + H]⁺281.11
b-ions
b₁[H-Asp]⁺134.05
y-ions
y₁[H-Phe-OH + H]⁺166.09
Internal Fragments
Immonium (Phe)120.08
Immonium (Asp)88.04

Note: m/z values are for the monoisotopic mass.

Advanced optical spectroscopy methods, particularly Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are highly sensitive to the chiral nature and conformational properties of molecules like this compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. researchgate.net This technique is widely used to study the secondary structure of peptides and proteins. For a small dipeptide, the CD spectrum is influenced by the chirality of the constituent L-amino acids and the conformation around the peptide bond. The aromatic side chain of phenylalanine gives rise to CD signals in the near-UV region (around 260-280 nm), which are sensitive to its local environment and interactions. nih.govchemicalbook.com The far-UV region (below 250 nm) is dominated by the peptide bond and can provide insight into the molecule's preferred solution conformation. nih.gov The CD spectra of L- and D-enantiomers are mirror images, making CD a powerful tool for confirming the absolute stereochemistry of the dipeptide. tcichemicals.com

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left- and right-circularly polarized infrared radiation. VCD is particularly sensitive to the solution-state structure of peptides. The amide I (C=O stretch) and amide II (N-H bend and C-N stretch) vibrational bands are key reporters of peptide backbone conformation. By combining experimental VCD spectra with quantum chemistry calculations, it is possible to determine the predominant solution structures and local solvation environments of dipeptides. This approach allows for the characterization of conformational populations, such as the preference for extended β-strand or polyproline II (PPII) type structures, which are common in short, flexible peptides.

X-ray Crystallography for Three-Dimensional Structure Determination of Related Dipeptide Hydrochlorides

The crystal structure of Glycyl-L-alanine hydrochloride (C₅H₁₁N₂O₃Cl) serves as an excellent analogue. nih.gov It crystallizes in the monoclinic space group P2₁, a common space group for chiral molecules. nih.govlgcstandards.com In such structures, the dipeptide exists as a cation with a protonated N-terminal amino group (-NH₃⁺) and a neutral C-terminal carboxylic acid group (-COOH), with a chloride anion balancing the charge.

Key structural features observed in related dipeptide hydrochlorides include:

Peptide Bond Conformation: The amide bond (C'-N) typically adopts a trans conformation, although slight deviations from planarity are common due to crystal packing forces. In Glycyl-L-alanine hydrochloride, a torsion angle of 10.2° about the peptide bond was observed, indicating significant non-planarity. nih.gov

Table 3: Crystallographic Data for Glycyl-L-alanine Hydrochloride

ParameterValue
Chemical FormulaC₅H₁₁N₂O₃Cl
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.21
b (Å)5.04
c (Å)10.82
β (°)100.1
Z (molecules/unit cell)2

Source: Naganathan, P. S. & Venkatesan, K. (1972). nih.gov

Physicochemical Stability and Degradation Mechanisms

Hydrolytic Stability of L-Aspartyl-L-phenylalanine Hydrochloride in Solution Systems

The breakdown of this compound in water is significantly affected by the chemical environment. Key factors influencing its stability include the pH of the solution, the ambient temperature, and the ionic strength, along with the types of buffers used.

The pH of an aqueous solution is a dominant factor in the degradation rate and pathway of the compound. Studies on the closely related compound, aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester), show that stability is maximal at a pH of approximately 4. researchgate.net The degradation kinetics are significantly influenced by pH, with different major breakdown products forming depending on the acidity or alkalinity of the medium. researchgate.net

In acidic conditions (pH 2 to 6), the primary degradation product observed is L-phenylalanine methyl ester. researchgate.net As the pH increases towards neutral and slightly alkaline conditions (pH 7 to 10), the main degradation product shifts to 3,6-dioxo-5-phenylmethylpiperazine acetic acid, a diketopiperazine (DKP). researchgate.net At a highly alkaline pH of 12, the major product detected is L-aspartyl-phenylalanine (Asp-Phe). researchgate.net The concentration of diketopiperazine tends to increase while the concentration of aspartyl-phenylalanine decreases as the pH rises. researchgate.net At pH values greater than 9, the hydrolysis of the ester becomes more pronounced. rsc.org At pH 4, racemization, the conversion of the L-amino acids to their D-isomers, occurs within the parent molecule itself, though at a slow rate. nih.gov However, at a more neutral pH of 6.8, racemization primarily happens in the diketopiperazine degradation product. researchgate.netnih.gov

Table 1: Major Degradation Products of Aspartame at Various pH Ranges

pH Range Major Degradation Product(s)
2 - 6 L-phenylalanine methyl ester (PME) researchgate.net
7 - 10 Diketopiperazine (DKP) researchgate.net

This interactive table summarizes the primary chemical compounds that result from the degradation of aspartame under different pH conditions.

Temperature plays a crucial role in the degradation of this compound, with higher temperatures generally accelerating the breakdown process. researchgate.netmdpi.com Studies conducted at various temperatures (from 20°C to 80°C) show a significant effect on stability. researchgate.net For instance, at pH 2.9, an increase in temperature leads to a greater formation of diketopiperazine and less aspartyl-phenylalanine. researchgate.net

At elevated temperatures, such as 100°C, the rate of degradation and racemization becomes much more significant. At this temperature and a pH of 6.8, the half-lives for the racemization of aspartic acid and phenylalanine are 13 hours and 23 hours, respectively. nih.gov At the more acidic pH of 4 and the same temperature, the racemization half-lives are considerably longer: 47 hours for aspartic acid and 1200 hours for phenylalanine. nih.gov This indicates that heating neutral pH foods or beverages sweetened with the methyl ester version of this compound could lead to the formation of D-aspartic acid and D-phenylalanine. researchgate.netnih.gov

Table 2: Racemization Half-life of Aspartame's Amino Acid Constituents at 100°C

pH Amino Acid Racemization Half-life (hours)
6.8 Aspartic Acid 13 nih.gov
6.8 Phenylalanine 23 nih.gov
4 Aspartic Acid 47 nih.gov

This interactive table presents the time required for half of the L-amino acids in aspartame to convert to their D-isomers at a high temperature under different pH conditions.

The ionic strength of the solution also impacts the stability of this compound. Research has demonstrated that stability is influenced by ionic strength in a range from 0.16 to 2.0 at 20°C and pH 4.0. researchgate.net The composition of the buffer system can also play a part. For instance, degradation studies have utilized phosphate-citrate buffer solutions to control pH while investigating breakdown pathways. researchgate.net The components of a food or beverage could potentially act as catalysts, even though degradation rates at optimal pH are slow under normal conditions. nih.gov

Identification and Characterization of Degradation Products

The degradation of this compound results in a few key, well-characterized products. The primary pathways are cyclization to form diketopiperazines and hydrolysis into the constituent amino acids or related dipeptides.

A major degradation pathway involves an intramolecular cyclization reaction to form a diketopiperazine (DKP), specifically 3-carboxymethyl-6-benzyl-2,5-piperazinedione. pnas.org This cyclization is particularly favored at neutral to alkaline pH and is also promoted by increased temperatures. researchgate.netresearchgate.net The formation of DKP is a significant step, as racemization of the amino acid residues occurs much more readily within this cyclic structure at neutral pH compared to the linear peptide. researchgate.netnih.gov The process is an equilibrium reaction, meaning DKP can also be hydrolyzed back into L-aspartyl-L-phenylalanine. google.com The DKP byproduct itself can also promote the formation of more degradation impurities in certain contexts. nih.gov

The compound can also undergo hydrolysis of its peptide bond, breaking down into its constituent amino acids, L-aspartic acid and L-phenylalanine. caymanchem.com This is a common pathway for peptide degradation. Another significant degradation product is the dipeptide L-aspartyl-L-phenylalanine (Asp-Phe), also known as demethylaspartame, which is formed via the hydrolysis of the methyl ester group in the related compound, aspartame. researchgate.netresearchgate.nethmdb.canih.gov This dipeptide is a key product, particularly under highly alkaline conditions. researchgate.net Furthermore, under acidic conditions, hydrolysis can yield phenylalanine methyl ester. researchgate.netresearchgate.net

Racemization Studies of Amino Acid Residues within the Dipeptide Structure

The chiral integrity of the amino acid residues within the L-aspartyl-L-phenylalanine structure is a critical aspect of its physicochemical stability. Racemization, the process of converting a chiral molecule from a single enantiomeric form to a mixture of both enantiomers, can occur under various conditions, leading to the formation of diastereomers with altered properties.

The racemization of the aspartyl and phenylalanine residues in the dipeptide L-aspartyl-L-phenylalanine, and its methyl ester derivative aspartame, proceeds through distinct, pH-dependent mechanisms. The process involves the removal of the proton from the α-carbon of an amino acid residue, forming a planar carbanion intermediate, which can then be reprotonated from either side to yield either the L or D configuration.

At neutral to basic pH, the primary pathway for racemization involves the intramolecular cyclization to form a diketopiperazine (DKP) intermediate, specifically 3-carboxymethyl-6-benzyl-2,5-piperazinedione. Current time information in Edmonton, CA.highfine.com This cyclization is a common degradation pathway for dipeptide methyl esters in aqueous solutions. highfine.com Within the diketopiperazine ring structure, the α-protons of both the aspartyl and phenylalanine moieties are more susceptible to abstraction due to the electronic effects of the cyclic diamide (B1670390) structure. highfine.commdpi.com This increased acidity facilitates the formation of the carbanion and subsequent racemization. highfine.com Hydrolysis of the diketopiperazine can then yield the four possible diastereomers of the dipeptide: L-Asp-L-Phe, D-Asp-L-Phe, L-Asp-D-Phe, and D-Asp-D-Phe. highfine.com Studies have shown that amino acid residues within diketopiperazines are highly susceptible to racemization. highfine.com

In contrast, under acidic conditions (e.g., pH 4), the racemization of L-aspartyl-L-phenylalanine methyl ester occurs directly within the dipeptide molecule itself, without proceeding through the diketopiperazine intermediate. Current time information in Edmonton, CA.arxiv.org At this pH, the rate of cyclization to the diketopiperazine is significantly lower than at neutral pH. highfine.comacs.org The racemization under acidic conditions is thought to be a consequence of direct proton abstraction from the α-carbon of either amino acid residue in the protonated dipeptide.

The aspartyl residue, particularly when it is at the N-terminus, is known to be one of the most racemization-prone amino acids in peptides. acs.org Its side-chain carboxyl group can participate in the formation of a succinimide (B58015) (a cyclic imide) intermediate, which greatly increases the acidity of the α-proton, thereby accelerating racemization. acs.org Ab initio quantum mechanics calculations have shown that the α-carbon of a succinimide residue is significantly more acidic (by approximately 18 kcal/mol in the gas phase) than that of a standard amide, providing a theoretical basis for this enhanced rate of racemization. acs.org

The rate of chiral inversion, or racemization, of the amino acid residues in L-aspartyl-L-phenylalanine is significantly influenced by several environmental factors, most notably pH and temperature.

pH: The hydrogen ion concentration of the solution is a critical determinant of the racemization rate and mechanism. As discussed previously, the pathway for racemization differs between acidic and neutral conditions. Current time information in Edmonton, CA.arxiv.org At 100°C, the racemization of the aspartic acid residue is significantly faster at neutral pH than at acidic pH. For instance, the half-life for aspartic acid racemization in aspartame at 100°C is 13 hours at pH 6.8, whereas it is 47 hours at pH 4. Current time information in Edmonton, CA. The phenylalanine residue is considerably more stable against racemization, with a half-life of 1200 hours at pH 4 and 100°C, compared to 23 hours at pH 6.8 (within the diketopiperazine). Current time information in Edmonton, CA. This demonstrates that the diketopiperazine pathway at neutral pH accelerates the racemization of both residues, but the effect is more pronounced for phenylalanine.

Temperature: As with most chemical reactions, an increase in temperature significantly accelerates the rate of racemization. Studies conducted at 100°C show substantial racemization over a period of hours to days, depending on the pH. Current time information in Edmonton, CA. The Arrhenius activation energies for amino acid racemization are typically in the range of 25-30 kcal/mol, indicating a strong temperature dependence. highfine.com Consequently, at room temperature and mildly acidic pH values, the dipeptide is expected to be chirally stable for very long periods. highfine.com

Amino Acid ResiduepHTemperature (°C)Racemization Half-Life (hours)Primary Mechanism
Aspartic Acid6.810013Diketopiperazine Intermediate
Phenylalanine6.810023Diketopiperazine Intermediate
Aspartic Acid4.010047Direct (in dipeptide)
Phenylalanine4.01001200Direct (in dipeptide)

This table presents data on the racemization half-lives (the time required to reach a D/L ratio of 0.33) for the amino acid residues in aspartame, the methyl ester of L-aspartyl-L-phenylalanine. Data sourced from Masters and Friedman (1984). Current time information in Edmonton, CA.

Catalysis: The racemization of amino acids can be catalyzed by various substances. While specific studies on the catalytic racemization of this compound are limited, general principles suggest potential catalytic effects. It has been proposed that certain food and beverage components could potentially act as catalysts for the racemization of aspartame. Current time information in Edmonton, CA.arxiv.orgresearchgate.net Divalent metal ions are known to catalyze the racemization of amino acids, though the specific impact on this dipeptide has not been extensively detailed in the reviewed literature. youtube.comnih.gov The mechanism of metal ion catalysis often involves the formation of a chelate complex, which can facilitate the removal of the α-proton. youtube.com Additionally, the presence of other compounds, such as aldehydes, can also promote racemization.

The use of computational chemistry provides a powerful tool for elucidating the detailed mechanisms, reaction pathways, and transition states of chemical processes like racemization. However, specific computational studies focusing exclusively on the racemization of this compound are not widely available in the public domain.

Despite this, computational studies on related systems offer valuable insights. For example, ab initio quantum mechanics and density functional theory (DFT) calculations have been employed to study the racemization of amino acids and the role of intermediates. acs.org Such studies can calculate the energy barriers for proton abstraction and the stability of the resulting carbanion intermediates and transition states.

For the aspartyl residue, computational models have confirmed that the formation of a succinimide intermediate significantly lowers the energy barrier for racemization by increasing the acidity of the α-proton. acs.org These calculations help to quantify the resonance and inductive effects that stabilize the planar enolate anion intermediate derived from the succinimide. acs.org

Recent theoretical work on amino acid racemization in aqueous environments suggests the possibility of dual racemization pathways involving both the carboxyl and amino groups, with quantum mechanical tunneling playing a significant role, especially at lower temperatures. arxiv.orgresearchgate.net

A full computational analysis of L-aspartyl-L-phenylalanine racemization would likely involve:

Modeling the reaction in the presence of explicit solvent molecules to accurately capture solvation effects.

Calculating the potential energy surfaces for both the direct racemization pathway (prevalent at acidic pH) and the diketopiperazine-mediated pathway (prevalent at neutral pH).

Identifying the structures and energies of all transition states and intermediates along these pathways.

Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition states connect the reactant and product states. mdpi.com

Such studies would provide a detailed, atom-level understanding of the factors controlling the chiral stability of this dipeptide and could help in predicting its stability under various conditions.

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the analysis of dipeptides, enabling the separation of complex mixtures and the quantification of individual components. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most powerful and widely used chromatographic methods in this field.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of dipeptides like L-Aspartyl-L-phenylalanine due to its high resolution, sensitivity, and versatility. nih.gov The development of a robust HPLC method is essential for accurately quantifying the dipeptide and separating it from its potential degradants.

Common HPLC modes for peptide separation include:

Reversed-Phase HPLC (RP-HPLC) : This is the most widely used technique for peptide purification and analysis. americanpeptidesociety.org It separates peptides based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) with an ion-pairing agent such as trifluoroacetic acid (TFA). americanpeptidesociety.orgresearchgate.net

Ion-Exchange Chromatography (IEX) : This method separates peptides based on their net charge at a given pH. nih.govamericanpeptidesociety.org Cation-exchange chromatography is often employed for peptides with a net positive charge. nih.gov

Hydrophilic Interaction Chromatography (HILIC) : HILIC is particularly useful for separating highly polar compounds that are not well-retained in RP-HPLC. nih.govamericanpeptidesociety.org

Method development involves optimizing various parameters, including the column type, mobile phase composition, gradient elution profile, flow rate, and detector wavelength (typically 214 nm for peptide bonds). researchgate.netresearchgate.net

Validation of the developed HPLC method is critical and is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). nih.govnih.gov Validation ensures the method is suitable for its intended purpose and includes the evaluation of parameters such as:

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net

Accuracy : The closeness of the test results to the true value. researchgate.net

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.net

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov

Forced degradation studies are conducted under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method. nih.govnih.gov For instance, the hydrolysis of the methyl ester of a related compound, aspartame (B1666099), to form L-Aspartyl-L-phenylalanine is influenced by pH and temperature. nih.gov

Table 1: Typical HPLC Method Parameters for Dipeptide Analysis
ParameterTypical Value/ConditionReference
ColumnReversed-phase C18, 150-250 mm length, 4.6 mm I.D., 5 µm particle size researchgate.net
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in water researchgate.net
Mobile Phase B0.1% Trifluoroacetic acid (TFA) in acetonitrile researchgate.net
GradientLinear gradient from low %B to high %B researchgate.net
Flow Rate1.0 mL/min researchgate.net
Detection Wavelength214 nm researchgate.netresearchgate.net
Injection Volume20 µL researchgate.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov However, dipeptides like L-Aspartyl-L-phenylalanine are non-volatile due to their zwitterionic nature and high polarity. Therefore, direct analysis by GC is not feasible. To make them amenable to GC analysis, they must first be converted into volatile derivatives.

A common derivatization technique for amino acids and peptides is trimethylsilylation . nih.gov This process involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace active hydrogens on carboxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This derivatization increases the volatility and thermal stability of the dipeptide, allowing it to be analyzed by GC. nih.gov

The GC analysis is typically performed on a capillary column with a nonpolar stationary phase, such as OV-1, and the column temperature is programmed to increase during the analysis to elute compounds with different boiling points. nih.gov The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (MS).

While GC can be used, it is generally less common than HPLC for dipeptide analysis due to the extra derivatization step required. It is more frequently employed for the analysis of specific volatile decomposition products that may arise during the degradation of the dipeptide or related compounds.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex samples. ijarnd.comnih.gov They offer both separation and structural identification capabilities in a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. asiapharmaceutics.info It is extensively used for the analysis of dipeptides and their metabolites. acs.orgnih.gov LC-MS can provide information about the molecular weight of the dipeptide and its degradation products, aiding in their structural elucidation. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances this by allowing for the fragmentation of selected ions, providing detailed structural information. nih.govnih.gov This technique is particularly valuable for identifying and quantifying low levels of impurities and degradants. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. nih.gov For dipeptide analysis, GC-MS requires prior derivatization to make the analyte volatile. nih.gov Once separated by the GC column, the derivatized compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" that can be used for identification by comparison to spectral libraries. amazonaws.com GC-MS is particularly useful for identifying volatile and semi-volatile organic compounds that may be present as impurities or degradation products. researchgate.net

A comparison of different mass spectrometry techniques for the analysis of phenylalanine showed that LC-MS/MS was optimally suited for precise measurements of low enrichment levels in small samples. nih.gov

Table 2: Comparison of LC-MS and GC-MS for Dipeptide Analysis
FeatureLC-MSGC-MSReference
Sample VolatilitySuitable for non-volatile and thermally labile compoundsRequires volatile and thermally stable compounds (or derivatization) nih.govasiapharmaceutics.info
DerivatizationGenerally not requiredRequired for dipeptides nih.gov
Primary ApplicationQuantification and structural elucidation of the dipeptide and its non-volatile degradantsIdentification of volatile impurities and decomposition products researchgate.netnih.gov
SensitivityHigh sensitivity, especially with tandem MSHigh sensitivity nih.govasiapharmaceutics.info

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, polar, and thermally labile biomolecules like peptides. nih.govyoutube.com In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. youtube.com

ESI-MS is instrumental in studying the ionic reactions of dipeptides. It allows for the observation of protonated or deprotonated molecular ions, providing accurate molecular weight information. The charge state distribution of the peptide ions can also be studied, which can give insights into the peptide's conformation and the number of basic or acidic sites. nih.gov

Furthermore, ESI-MS can be used to investigate non-covalent interactions, such as peptide-metal ion complexes or peptide aggregation. nih.gov By carefully controlling the experimental conditions, it is possible to preserve these weak interactions in the gas phase for mass spectrometric analysis.

Spectrophotometric and Potentiometric Methods in Dipeptide Research Analysis

While chromatographic and mass spectrometric methods are dominant in dipeptide analysis, spectrophotometric and potentiometric techniques also play a role, particularly in fundamental research and for specific applications.

Spectrophotometric methods rely on the absorption of light by the analyte. Peptides exhibit strong absorption in the far-UV region (around 210-220 nm) due to the peptide bond. researchgate.net This property is widely used for the detection of peptides in HPLC. researchgate.net Colorimetric assays, such as the bicinchoninic acid (BCA) assay or the Lowry assay, can also be used for the quantification of total peptide/protein content, although they are less specific than HPLC. researchgate.net Spectrophotometry can also be employed to determine the dissociation constants (pKa) of ionizable groups in a molecule by measuring the change in absorbance as a function of pH. nih.gov

Potentiometric methods , such as potentiometric titration, can be used to determine the pKa values of the acidic and basic groups in a dipeptide. nih.gov This involves monitoring the pH of a solution of the dipeptide as a titrant (an acid or a base) is added. The resulting titration curve reveals the buffer regions corresponding to the pKa values of the carboxyl and amino groups. These methods are precise and useful for characterizing the acid-base properties of dipeptides. nih.gov

Biochemical Interactions and Enzymatic Studies in Vitro and Theoretical Models

L-Aspartyl-L-phenylalanine as a Model Compound for General Peptide Research

The dipeptide L-Aspartyl-L-phenylalanine is frequently utilized as a model compound in the broader field of peptide and protein research. Its defined chemical structure allows for the systematic study of peptide properties.

Investigations into Peptide Folding and Stability Mechanisms

The study of peptide folding and stability is crucial for understanding protein structure and function. L-Aspartyl-L-phenylalanine, and specifically its constituent amino acid L-phenylalanine, has been investigated for its role in these processes. Phenylalanine has been shown to act as a stabilizer for proteins, potentially through pi-pi and cation-pi stacking interactions, as well as hydrophobic interactions that protect hydrophobic patches from aggregation. nih.gov This stabilizing effect is considered a generic property that could apply to various proteins. nih.gov The inherent characteristics of the amide bond within the dipeptide are considered essential for its biological activity and conformation. nih.govacs.org

Studies of Enzymatic Activity and Kinetics in Model Systems

The enzymatic processing of peptides is a fundamental biological process. L-Aspartyl-L-phenylalanine serves as a substrate in model systems to study the kinetics and activity of various enzymes. For instance, it is hydrolyzed by intestinal esterases. nih.gov In research settings, enzymes like L-phenylalanine ammonia-lyase (PAL) are studied for their ability to catabolize phenylalanine, a component of the dipeptide. nih.gov Such studies help in understanding the metabolic fate of dipeptides and the efficiency of enzymatic reactions.

Interaction with Enzymes in Cell-Free or In Vitro Systems

In vitro studies provide a controlled environment to investigate the direct interactions between L-Aspartyl-L-phenylalanine and specific enzymes, revealing potential inhibitory or substrate activities.

Angiotensin-Converting Enzyme (ACE) Inhibition Studies in Non-Human Models

L-Aspartyl-L-phenylalanine has been identified as an inhibitor of angiotensin-converting enzyme (ACE). caymanchem.com In a study using ACE purified from rabbit lungs, L-Aspartyl-L-phenylalanine demonstrated inhibitory activity with a Ki of 11 +/- 2 microM. nih.gov This inhibitory potential is significant as ACE plays a crucial role in the regulation of blood pressure. nih.govmedchemexpress.commedchemexpress.com

Table 1: ACE Inhibition by L-Aspartyl-L-phenylalanine and Related Compounds

CompoundInhibitory Constant (Ki)Enzyme SourceReference
L-Aspartyl-L-phenylalanine11 +/- 2 µMRabbit Lung nih.gov
Aspartame (B1666099)> 1 mMRabbit Lung nih.gov
3-carboxymethyl-6-benzyl-2,5-diketopiperazine> 1 mMRabbit Lung nih.gov

β-Aspartyl Peptidase Activity and Substrate Affinity Evaluations

L-Aspartyl-L-phenylalanine is a substrate for dipeptidases. hmdb.ca Specifically, it can be acted upon by hydrolases that cleave the peptide bond. nih.gov While direct studies on L-Aspartyl-L-phenylalanine as a substrate for β-aspartyl peptidase are not extensively detailed in the provided results, a related compound, β-Aspartylalanine, is noted as a substrate for measuring β-aspartyl peptidase activity. medchemexpress.com This suggests that peptides containing an N-terminal aspartyl residue are recognized by this class of enzymes. Deficiencies in peptidases that degrade Asp-Phe have been hypothesized in relation to sensitivities to its methyl ester precursor. hmdb.ca

Biosynthesis Pathways in Microorganisms (Non-Industrial Focus)

The biosynthesis of L-Aspartyl-L-phenylalanine involves the formation of a peptide bond between L-aspartic acid and L-phenylalanine. While industrial production often utilizes enzymatic or chemical synthesis, microorganisms possess the inherent pathways to produce the constituent amino acids.

The biosynthesis of L-phenylalanine in microorganisms like Escherichia coli starts from the precursors phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). nih.gov These are converted to chorismate through a common aromatic amino acid pathway. nih.gov Chorismate is then directed into the specific L-phenylalanine pathway. nih.gov Key enzymes in this pathway include DAHP synthase (encoded by aroF, aroG, and aroH) and chorismate mutase-prephenate dehydrogenase (encoded by pheA). nih.gov The regulation of this pathway is complex, involving transcriptional regulators like TyrR and TrpR. nih.gov

In Saccharomyces cerevisiae, L-phenylalanine is a precursor for 2-phenylethanol (B73330) via the Ehrlich pathway, which involves transamination, decarboxylation, and reduction steps. nih.gov While this is not direct synthesis of the dipeptide, it highlights the microbial metabolic pathways that produce one of its key components. Some microbial processes are also capable of hydrolyzing the cyclic form of the dipeptide, L-aspartyl-L-phenylalanine diketopiperazine, to produce L-aspartyl-L-phenylalanine. google.com

Table 2: Key Enzymes in L-Phenylalanine Biosynthesis in *E. coli***

EnzymeGene(s)FunctionReference
DAHP synthasearoF, aroG, aroHCatalyzes the first committed step in the common aromatic amino acid pathway. nih.gov
Chorismate mutase-prephenate dehydrogenasepheAA rate-limiting enzyme in the specific L-phenylalanine pathway. nih.gov

Advanced Topics and Future Research Directions

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations have emerged as indispensable tools for dissecting the intricate molecular behavior of dipeptides like L-Aspartyl-L-phenylalanine hydrochloride. These in silico approaches provide a granular view of molecular interactions and conformational dynamics that are often difficult to capture through experimental methods alone.

Predicting Molecular Interactions and Conformational Landscapes

Molecular dynamics simulations allow researchers to model the dynamic behavior of this compound in various environments, predicting how it interacts with surrounding molecules, such as water or biological receptors. By simulating the forces between atoms over time, MD can reveal the preferred binding modes and the energetics of these interactions. Computational methods are frequently used to predict the structures of protein-peptide complexes, with molecular dynamics and energetic scoring providing quantitative measures of interaction strength. researchgate.net

The conformational landscape of a dipeptide refers to the full range of three-dimensional shapes it can adopt. For a flexible molecule like L-Aspartyl-L-phenylalanine, this landscape can be complex. nih.gov Computational techniques, such as combining systematic scanning of the potential energy landscape (PEL) with ab initio molecular dynamics, can identify various stable conformations (minima on the PEL) and the energy barriers between them. nih.gov Studies on model dipeptides have revealed numerous conformers, and MD simulations can sample these different conformations, providing insights into their relative populations. nih.gov For instance, in simulations of model dipeptides, conformations such as C7eq, C5, and PII are often identified as significant basins of attraction on the potential energy landscape. nih.gov

Computational Technique Application in Dipeptide Analysis Key Insights Gained
Molecular Dynamics (MD) SimulationsModeling the dynamic behavior of the dipeptide in solution.Prediction of solvation shells, interaction with ions, and overall molecular flexibility.
Potential of Mean Force (PMF) CalculationsDetermining the free energy profile of conformational changes or binding events.Quantifying the energy barriers between different conformations and the binding affinity to a target.
Quantum Mechanics (QM) CalculationsProviding high-accuracy electronic structure information.Detailed understanding of bond energies, charge distribution, and reaction mechanisms at a sub-atomic level.
Hybrid QM/MM MethodsCombining the accuracy of QM for a specific region (e.g., the peptide bond) with the efficiency of molecular mechanics (MM) for the rest of the system.Balancing computational cost and accuracy for studying enzymatic reactions or interactions with large biomolecules.

In Silico Design Principles for Dipeptide-Based Scaffolds

The principles of in silico design are being increasingly applied to create novel dipeptide-based scaffolds with specific functional properties. By leveraging computational tools, researchers can rationally design peptides with desired characteristics, such as enhanced stability, specific binding affinity, or catalytic activity. This approach has been instrumental in the development of peptide-based therapeutics. researchgate.net

One key principle involves using the natural 20 amino acids as building blocks to explore a vast chemical space in a controlled manner. researchgate.net Computational screening of all possible di-, tri-, and tetrapeptide combinations has been performed to identify sequences with potential for specific biological activities. researchgate.net Furthermore, in silico models are being developed to predict the properties of peptides, such as their antifungal activity, based on features like amino acid composition and positional residue preference. researchgate.net For instance, analyses have shown that certain residues (e.g., C, G, H, K, R, Y) are more abundant in antifungal peptides. researchgate.net

Machine learning algorithms are also being integrated into the in silico design process to refine predictive accuracy and optimize molecular structures for improved efficacy. mdpi.com This synergy of computational modeling and machine learning is paving the way for the high-throughput design of dipeptide scaffolds for a wide range of applications, from drug delivery to biomaterial engineering. mdpi.com

Rational Design and Synthesis of L-Aspartyl-L-phenylalanine Analogs and Derivatives for Structure-Function Elucidationchemrxiv.org

The rational design and synthesis of analogs and derivatives of L-Aspartyl-L-phenylalanine have been pivotal in understanding the relationship between its chemical structure and its biological function, most notably its sweet taste. By systematically modifying the molecule, researchers can probe the specific contributions of different functional groups to its activity.

Chemical Modifications at N- and C-Termini and Side Chains

Modifications at the N-terminus (the aspartyl residue) and the C-terminus (the phenylalanine residue), as well as alterations to their respective side chains, have profound effects on the properties of the dipeptide. For example, the methyl ester at the C-terminus is crucial for the sweet taste of aspartame (B1666099), the methyl ester of L-aspartyl-L-phenylalanine. smolecule.com

Systematic alterations, such as N-methylation of the peptide backbone, have been shown to confer beneficial pharmacological properties to peptides, including increased enzymatic stability, enhanced receptor selectivity, and improved bioavailability. mdpi.com In the context of L-aspartyl-L-phenylalanine analogs, even subtle changes can lead to a complete loss of their characteristic taste, highlighting the specificity of the interaction with taste receptors. nih.gov

Isosteric Replacements and Their Structural Implications

Isosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar steric and electronic properties. drughunter.com This approach has been used to investigate the importance of the amide bond in L-aspartyl-L-phenylalanine.

Studies involving the replacement of the peptide bond with an ester bond or reversing the amide linkage have resulted in compounds that lack a sweet taste. nih.govresearchgate.net This indicates that the specific steric, electronic, and directional characteristics of the amide bond are essential for the biological activity of these dipeptide sweeteners. nih.govresearchgate.net The peptide C-N bond has a double-bond character, which restricts rotation and keeps the C, O, N, and H atoms in the same plane; replacing this with a more flexible ester bond disrupts this critical conformation. researchgate.net

The following table summarizes the effects of various isosteric replacements on the properties of a dipeptide backbone:

Original Group Isosteric Replacement Key Structural/Electronic Changes Potential Impact on Dipeptide Function
Amide Bond (-CO-NH-)Ester Bond (-CO-O-)Loss of hydrogen bond donor capability; increased flexibility.Altered binding to receptors; increased susceptibility to hydrolysis.
Amide Bond (-CO-NH-)Thioamide Bond (-CS-NH-)Altered hydrogen bonding geometry and strength; different electronic properties.Probing the role of hydrogen bonds in protein-ligand interactions. nih.gov
Amide Bond (-CO-NH-)Alkene (-CH=CH-)Loss of polarity and hydrogen bonding capability; hydrophobic nature. nih.govDrastic change in solubility and interaction with polar environments.
Carboxylic Acid (-COOH)TetrazoleSimilar acidity and planar structure.Improved metabolic stability and bioavailability.

Innovative Methodological Advancements in Dipeptide Analysis and Synthesis

Recent years have witnessed significant progress in the methodologies for both analyzing and synthesizing dipeptides, enabling more efficient and detailed studies of compounds like this compound.

Innovations in analytical techniques have led to more sensitive and high-throughput methods for dipeptide detection and quantification. A notable development is the use of differential chemical isotope labeling combined with liquid chromatography-orbital trap tandem mass spectrometry (LC-MS/MS). chromatographyonline.com This method allows for high-coverage detection and accurate relative quantification of dipeptides in complex biological samples. chromatographyonline.com Furthermore, the establishment of comprehensive dipeptide libraries facilitates rapid identification. chromatographyonline.com Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has also been established as a sensitive and reliable method for quantifying a range of dipeptides. nih.gov

On the synthesis front, advancements have focused on increasing efficiency, yield, and purity while minimizing reaction times and byproducts. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times in both solid-phase and solution-phase peptide synthesis. mdpi.commtoz-biolabs.com For instance, the use of titanium tetrachloride as a condensing agent under microwave irradiation has proven effective for the rapid synthesis of dipeptides with high yields, while preserving the chiral integrity of the amino acids. mdpi.com Additionally, the development of automated, flow-based methods for solid-phase peptide synthesis has drastically reduced the time required for amide bond formation, offering better control over the synthesis process. mdpi.com Enzymatic synthesis, utilizing enzymes like α-amino acid ester acyl transferase, offers a greener and more specific alternative to chemical synthesis methods for producing L-aspartyl-L-phenylalanine and its derivatives. smolecule.com

Unexplored Research Avenues and Remaining Methodological Challenges for this compound

While this compound is primarily recognized as a precursor and metabolite of the artificial sweetener aspartame, numerous avenues for further research remain underexplored. smolecule.comnih.govnih.gov Concurrently, several methodological challenges persist in the comprehensive characterization and analysis of this dipeptide hydrochloride. Addressing these gaps in knowledge and refining analytical techniques will be crucial for unlocking the full potential of this compound and for ensuring the purity and stability of related products.

Unexplored Research Avenues

The existing body of research on this compound has largely centered on its connection to aspartame. However, its inherent chemical properties as a dipeptide suggest a range of potential applications and biological activities that warrant further investigation.

Table 7.4.1: Potential Unexplored Research Areas for this compound

Research AreaDescriptionPotential Significance
Therapeutic Potential Beyond ACE Inhibition While its inhibitory effect on the angiotensin-converting enzyme (ACE) is known, a comprehensive exploration of its broader pharmacological activities is lacking. nih.govcaymanchem.commedchemexpress.com Investigating its potential interactions with other enzymes, receptors, and signaling pathways could reveal novel therapeutic applications.Discovery of new treatments for a range of conditions beyond hypertension.
Nutraceutical and Functional Food Applications Research into its potential neuroprotective effects and its role in metabolic pathways involving amino acids is still in its early stages. smolecule.com Further studies could explore its use as a functional food ingredient with specific health benefits.Development of novel functional foods and dietary supplements.
Drug Delivery and Biomaterial Development The self-assembly properties of dipeptides are a growing area of interest for creating novel biomaterials. Investigating the potential of this compound to form hydrogels or other nanostructures could open up applications in drug delivery and tissue engineering.Creation of new biocompatible materials for medical applications.
Taste Modulation and Flavor Enhancement Beyond its relationship to the sweetness of aspartame, its own taste profile and its potential to modulate the perception of other tastes are not fully understood. Research in this area could lead to its use as a flavor enhancer or a modulator of bitterness or other off-tastes in food and pharmaceutical formulations. nih.govDevelopment of improved food and drug formulations with enhanced palatability.
Computational Modeling and Bioactivity Prediction The use of computational methods to predict the biological activities and interactions of this compound is an area with significant potential. Such studies could guide experimental research and accelerate the discovery of new applications.More efficient and targeted discovery of new biological functions.

Remaining Methodological Challenges

The accurate and comprehensive analysis of this compound is essential for both research and industrial applications. However, several methodological challenges need to be addressed to ensure the quality, purity, and stability of this compound.

Table 7.4.2: Methodological Challenges in the Analysis of this compound

Methodological AreaSpecific ChallengesPotential Solutions and Future Directions
Impurity Profiling and Quantification The identification and quantification of process-related impurities and degradation products remain a significant challenge. ijprajournal.comchromatographyonline.comiajps.com These can include isomers, unreacted starting materials, and byproducts from side reactions.Development of advanced chromatographic techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for more sensitive and specific impurity detection. ijprajournal.com
Chiral Separation and Isomeric Purity The presence of different stereoisomers (D-D, D-L, L-D) can significantly impact the biological activity and safety of the compound. google.com Developing robust and efficient methods for the separation and quantification of these isomers is critical.Exploration of advanced chiral stationary phases in HPLC and the application of techniques like capillary electrophoresis for improved chiral resolution. semanticscholar.orgsigmaaldrich.comresearchgate.netnih.govjiangnan.edu.cn
Stability and Degradation Pathway Analysis A complete understanding of the degradation pathways of this compound under various stress conditions (e.g., heat, pH, light) is necessary. nih.govrjptonline.org The solid-state stability and degradation kinetics also require further investigation. nih.govConducting comprehensive forced degradation studies coupled with advanced analytical techniques to identify and characterize degradation products, thereby elucidating degradation mechanisms. rjptonline.orgresearchgate.net
Quantification in Complex Matrices Accurately quantifying this compound in complex biological matrices (e.g., plasma, tissues) and food products can be challenging due to matrix effects and low concentrations. nih.govDevelopment and validation of sensitive and selective bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), with effective sample preparation techniques to minimize matrix interference.
Standardization of Analytical Methods The lack of universally standardized analytical methods for the comprehensive characterization of this compound can lead to variability in results between laboratories.Collaborative efforts to develop and validate standardized analytical protocols and the availability of certified reference materials to ensure consistency and comparability of data. biomedgrid.com

Q & A

Basic Research Question

  • Methodological Answer: Enzymatic synthesis optimization involves selecting peptidases or proteases with high stereoselectivity to minimize byproducts like β-aspartyl isomers. Key parameters include:
    • pH and Temperature: Maintain pH 6–7 and 37°C to align with enzyme active-site compatibility .
    • Substrate Ratio: Use a 1:1 molar ratio of L-aspartic acid and L-phenylalanine methyl ester to reduce unreacted residues .
    • Protection/Deprotection Strategies: Avoid racemization by using transient protecting groups (e.g., formyl) on the aspartic acid carboxyl group .
    • Analytical Validation: Monitor reaction progress via HPLC with a C18 column (e.g., Separon SI C-18) and mobile phase buffered at pH 3.0 .

What analytical methods are recommended for detecting decomposition products of this compound?

Basic Research Question

  • Methodological Answer: Reverse-phase HPLC coupled with UV detection (210–220 nm) is the gold standard. Critical parameters:
    • Column: C18 stationary phase (e.g., Separon SI C-18) .
    • Mobile Phase: Phosphate-perchlorate buffer (pH 2.5) with acetonitrile gradient .
    • Detectable Byproducts: Aspartic acid, phenylalanine methyl ester, and diketopiperazine (DKP) derivatives .
    • Quantification: Use external calibration curves for each degradation product, validated via spike-recovery tests .

How does the stereochemical configuration of this compound influence its biochemical interactions?

Advanced Research Question

  • Methodological Answer: The L,L-configuration is critical for substrate recognition by peptidases and taste receptors. Experimental approaches include:
    • Enzymatic Assays: Compare hydrolysis rates of L,L- vs. D,D-isomers using purified intestinal esterases or peptidases .
    • Receptor Binding Studies: Use HEK-293 cells expressing human T1R2/T1R3 taste receptors to measure Ca²⁺ flux responses to stereoisomers .
    • Structural Analysis: X-ray crystallography or NMR to map hydrogen bonding between the dipeptide and enzyme active sites .

What are the implications of this compound’s ACE inhibition for biochemical studies?

Advanced Research Question

  • Methodological Answer: Its ACE inhibition (Ki = 11 ± 2 μM) suggests utility in studying hypertension or peptide-based drug design. Key methodologies:
    • Kinetic Assays: Use purified rabbit lung ACE and synthetic substrate (e.g., Hippuryl-His-Leu) to measure IC50 shifts under varying dipeptide concentrations .
    • Molecular Dynamics (MD): Simulate dipeptide-ACE binding to identify critical residues (e.g., Zn²⁺ coordination sites) .
    • Table: ACE Inhibition Parameters
SubstrateKi (μM)Assay ConditionsReference
L-Aspartyl-L-phenylalanine11 ± 2pH 7.4, 37°C

How can conflicting data on the compound’s stability under varying pH and temperature be resolved?

Advanced Research Question

  • Methodological Answer: Contradictions arise from differences in buffer composition and analytical sensitivity. Standardized protocols include:
    • Accelerated Stability Testing: Incubate samples at pH 2–9 and 25–60°C, then quantify degradation via LC-MS .
    • Degradation Pathways: Identify pH-specific pathways (e.g., diketopiperazine formation at neutral pH vs. hydrolysis at acidic pH) .
    • Statistical Modeling: Use Arrhenius plots to predict shelf-life and identify critical degradation thresholds .

What experimental approaches are used to study the self-assembly of diketopiperazine derivatives synthesized from this compound?

Advanced Research Question

  • Methodological Answer: Cyclocondensation of the dipeptide yields diketopiperazine (DKP), which self-assembles into nanostructures. Key steps:
    • Synthesis: Heat L-Aspartyl-L-phenylalanine methyl ester at 80°C in DMF to induce intramolecular cyclization .
    • Characterization: TEM and AFM to visualize fiber or micelle formation; CD spectroscopy to assess chiral stacking .
    • Solvent Effects: Test self-assembly in polar (water) vs. nonpolar (chloroform) solvents to modulate morphology .

How should in vitro assays be designed to assess the metabolic fate of this compound in phenylketonuria (PKU) models?

Advanced Research Question

  • Methodological Answer: PKU models require monitoring phenylalanine (Phe) release. Approaches include:
    • Enzymatic Hydrolysis: Incubate the dipeptide with intestinal brush-border enzymes and quantify Phe via HPLC or fluorimetry .
    • Cell-Based Models: Use hepatocytes or enterocytes from PKU patients (PAH-deficient) to measure intracellular Phe accumulation .
    • Dosage Thresholds: Establish safe exposure limits using LC-MS/MS to track Phe levels in simulated dietary intake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.